4-bromo-5-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one
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Overview
Description
4-bromo-5-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one is a complex organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by the presence of a bromine atom, a naphthalenesulfonyl group, a piperazine ring, and a phenyl group attached to a pyridazinone core. It has garnered interest in scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Bromine Atom: Bromination of the pyridazinone core can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as chloroform or acetic acid.
Attachment of the Naphthalenesulfonyl Group: The naphthalenesulfonyl group can be introduced through a sulfonylation reaction using naphthalenesulfonyl chloride in the presence of a base like triethylamine.
Formation of the Piperazine Ring: The piperazine ring can be introduced by reacting the intermediate with piperazine under reflux conditions in a suitable solvent like ethanol or methanol.
Final Coupling: The final coupling step involves the reaction of the brominated pyridazinone intermediate with the naphthalenesulfonyl-piperazine derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
4-bromo-5-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki, Heck, or Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Conditions typically involve polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation can be employed.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents like toluene or ethanol are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted pyridazinones with various functional groups.
Oxidation and Reduction Reactions: Products include sulfoxides, sulfones, amines, and alcohols.
Coupling Reactions: Products include biaryl compounds, alkenes, and alkynes.
Scientific Research Applications
4-bromo-5-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating infectious diseases, cancer, and neurological disorders.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-bromo-5-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, inflammation, and oxidative stress.
Comparison with Similar Compounds
4-bromo-5-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one can be compared with other similar compounds:
Similar Compounds: Compounds such as 5-bromo-2-(piperazin-1-yl)pyrimidine, 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, and triazole-pyrimidine hybrids share structural similarities and potential biological activities.
Properties
Molecular Formula |
C24H21BrN4O3S |
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Molecular Weight |
525.4 g/mol |
IUPAC Name |
4-bromo-5-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C24H21BrN4O3S/c25-23-22(17-26-29(24(23)30)20-8-2-1-3-9-20)27-12-14-28(15-13-27)33(31,32)21-11-10-18-6-4-5-7-19(18)16-21/h1-11,16-17H,12-15H2 |
InChI Key |
NRIZEEVFLPOHKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Br)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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